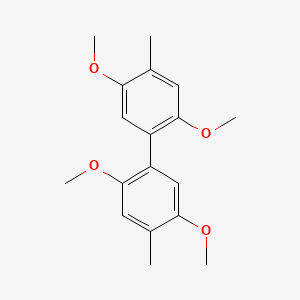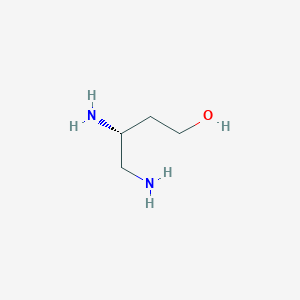![molecular formula C13H19NO4S B1651814 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid CAS No. 134480-51-6](/img/structure/B1651814.png)
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is a chemical compound with the molecular formula C12H19NO4S It is a derivative of pyridine, a basic heterocyclic organic compound, and oxalic acid, a dicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid typically involves the following steps:
Formation of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: This step involves the reaction of 4-bromopyridine with 2-(2-methylpropylsulfanyl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Formation of the oxalic acid salt: The resulting 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine is then reacted with oxalic acid in an appropriate solvent such as ethanol to form the oxalic acid salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, potentially disrupting their normal function. The pyridine ring can also interact with enzymes and receptors, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine: Lacks the oxalic acid component.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;hydrochloride: Contains a hydrochloride salt instead of oxalic acid.
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;acetate: Contains an acetate salt instead of oxalic acid.
Uniqueness
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid is unique due to the presence of both the pyridine ring and the oxalic acid component. This combination can lead to unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
134480-51-6 |
|---|---|
Formule moléculaire |
C13H19NO4S |
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
4-[2-(2-methylpropylsulfanyl)ethyl]pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;3-1(4)2(5)6/h3-4,6-7,10H,5,8-9H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
QWRIKOFXWSEISY-UHFFFAOYSA-N |
SMILES |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
SMILES canonique |
CC(C)CSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
| 134480-51-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-Methoxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1651731.png)
![1-[(2-fluorophenyl)methoxy]-3-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}propan-2-ol](/img/structure/B1651733.png)
![2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}-1-[2-(thiophen-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1651738.png)
![1-[2-(3-Methylphenyl)ethyl]-3-[2-(2-methylpropane-2-sulfinyl)ethyl]urea](/img/structure/B1651739.png)
![4-{[2-(furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B1651742.png)








![N-[1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B1651753.png)
